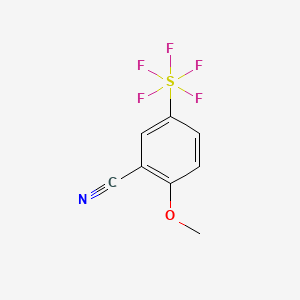

2-Methoxy-5-(pentafluorosulfur)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c1-15-8-3-2-7(4-6(8)5-14)16(9,10,11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIIZOKLWCTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001217583 | |

| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240256-84-1 | |

| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240256-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(3-Cyano-4-methoxyphenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-5-(pentafluorosulfur)benzonitrile

Abstract

The pentafluorosulfur (SF₅) group is rapidly gaining prominence in medicinal chemistry, agrochemistry, and materials science due to its unique combination of properties, including high steric demand, exceptional stability, and strong electron-withdrawing character, often earning it the moniker of a "super trifluoromethyl" group.[1] However, the synthetic accessibility of complex aromatic structures bearing this moiety remains a significant challenge, limiting its broader application.[2][3] This guide provides a comprehensive, technically-grounded protocol for the , a valuable building block for further chemical exploration. We detail a robust and well-established synthetic strategy centered on the Sandmeyer reaction, beginning from the corresponding aniline precursor. This document offers a step-by-step experimental procedure, mechanistic insights, safety protocols, and a discussion of the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Pentafluorosulfur (SF₅) Moiety in Modern Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design and materials science. Among these, the pentafluorosulfur (SF₅) group has emerged as a functional group of significant interest. First synthesized in the 1960s, its chemistry was initially underdeveloped due to synthetic challenges.[2]

The SF₅ group possesses an unusual and highly desirable set of electronic and physical properties:

-

Strong Electron-Withdrawing Nature : With a group electronegativity similar to the nitro group, the SF₅ moiety is a powerful electron-withdrawing group, capable of profoundly influencing the electronic properties of an aromatic ring.[2]

-

High Lipophilicity : Despite its polarity, the SF₅ group significantly increases the lipophilicity of a molecule, a key parameter for modulating pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates.

-

Chemical and Thermal Stability : The sulfur(VI) center is exceptionally stable to both acidic and basic conditions and is thermally robust, making it compatible with a wide range of synthetic transformations.[2]

-

Steric Influence : The octahedral geometry and significant size of the SF₅ group can be used to control molecular conformation and influence binding interactions with biological targets.

These properties make SF₅-substituted aromatics, such as this compound, highly valuable intermediates for creating novel pharmaceuticals, agrochemicals, and advanced materials.[1] This guide aims to demystify its synthesis, providing researchers with a reliable pathway to access this important compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of substituted benzonitriles is a classic challenge in organic chemistry. A direct cyanation of an aryl halide can be effective but often requires transition metal catalysis and sometimes harsh conditions.[4][5][6][7] A more classical and highly reliable method for introducing a nitrile group onto an aromatic ring, particularly from an amino precursor, is the Sandmeyer reaction .[8][9][10] This venerable reaction provides a robust pathway for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[9][10]

Our retrosynthetic strategy for this compound (CAS No. 1240256-84-1) therefore identifies the key C-CN bond disconnection as the final step, pointing to 2-Methoxy-5-(pentafluorosulfur)aniline as the immediate precursor.

Caption: Retrosynthetic analysis via the Sandmeyer reaction.

This approach is advantageous as the diazotization of anilines and their subsequent reaction with copper(I) cyanide is a well-understood and high-yielding transformation. The primary challenge lies in the synthesis or acquisition of the SF₅-aniline precursor, which is the foundational starting material for this route.

Synthesis Pathway and Core Mechanism

The conversion of 2-Methoxy-5-(pentafluorosulfur)aniline to the target benzonitrile proceeds in two distinct, sequential steps performed as a one-pot reaction: Diazotization followed by Cyanation.

Step 1: Diazotization

The first step is the conversion of the primary aromatic amine to an aryl diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.

The mechanism involves the protonation of nitrous acid, followed by nucleophilic attack by the amine, and subsequent dehydration to yield the highly reactive diazonium cation.

Step 2: Sandmeyer Cyanation

The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr).[9] The mechanism is initiated by a single-electron transfer from the copper(I) cyanide catalyst to the diazonium salt. This reduces the diazonium species, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical. The aryl radical then reacts with the cyanide anion, coordinated to a copper(II) species, to form the final benzonitrile product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.[9]

Caption: Overall two-step, one-pot synthetic workflow.

Detailed Experimental Protocol

This protocol outlines a self-validating procedure for the synthesis. Adherence to stoichiometry, temperature control, and safety measures is critical for success.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount Required | Notes |

| 2-Methoxy-5-(pentafluorosulfur)aniline | 261.20 | 1.0 | 10.0 | 2.61 g | Starting material; ensure high purity. |

| Hydrochloric Acid (conc., 37%) | 36.46 | ~4.0 | ~40.0 | ~3.3 mL | Provides acidic medium and forms HCl salt with the aniline. |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | 11.0 | 0.76 g | Dissolve in a minimal amount of cold water before addition. |

| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | 12.0 | 1.07 g | Highly Toxic . Handle with extreme caution in a fume hood. |

| Deionized Water | 18.02 | - | - | ~50 mL | For solutions and work-up. |

| Dichloromethane (DCM) | 84.93 | - | - | ~100 mL | For extraction. |

| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~50 mL | For neutralization wash. |

| Brine (Saturated NaCl aq.) | - | - | - | ~50 mL | For final wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g | For drying the organic layer. |

Step-by-Step Procedure

Step A: Preparation of the Diazonium Salt Solution

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-Methoxy-5-(pentafluorosulfur)aniline (2.61 g, 10.0 mmol).

-

Add deionized water (15 mL) and concentrated hydrochloric acid (~3.3 mL, ~40.0 mmol). Stir the mixture to form a fine slurry of the aniline hydrochloride salt.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range throughout the diazotization.

-

In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in cold deionized water (5 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. Ensure the internal temperature does not exceed 5 °C. The addition should take approximately 15-20 minutes.

-

After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional).

Step B: Sandmeyer Cyanation Reaction

-

In a separate 250 mL flask, prepare a warm solution of copper(I) cyanide (1.07 g, 12.0 mmol) in deionized water (10 mL). Note: CuCN has low solubility; this will form a suspension.

-

Heat the CuCN suspension to approximately 60-70 °C in a water bath.

-

Slowly and carefully, add the cold diazonium salt solution from Step A to the hot CuCN suspension in portions. Vigorous bubbling (N₂ evolution) will occur. Control the rate of addition to manage the effervescence.

-

Once the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1 hour, or until the gas evolution ceases. The color of the mixture will typically darken.

-

Cool the reaction mixture to room temperature.

Step C: Work-up and Purification

-

Transfer the cooled reaction mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers. A dark, tarry substance may be present; this is common in Sandmeyer reactions.

-

Wash the combined organic layer sequentially with deionized water (30 mL), saturated sodium bicarbonate solution (30 mL), and finally with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.

Safety and Handling Considerations

-

Toxicity : Copper(I) cyanide is extremely toxic if ingested, inhaled, or absorbed through the skin. It can release hydrogen cyanide gas upon contact with acids. All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Diazonium Salts : Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation.

-

Reaction Exotherm : Both the diazotization and the Sandmeyer reaction can be exothermic. Strict temperature control and slow, controlled addition of reagents are essential to prevent runaway reactions.

Conclusion

The is readily achievable through a well-established, two-step Sandmeyer reaction sequence starting from the corresponding aniline. The protocol detailed in this guide provides a reliable and scalable method for accessing this valuable SF₅-containing building block. The key to a successful synthesis lies in careful control of reaction temperature, particularly during the formation of the diazonium salt, and strict adherence to safety protocols when handling the highly toxic cyanide reagent. By following this procedure, researchers can confidently produce this compound for applications in drug discovery, agrochemical development, and materials science.

References

-

Beier, P. (2021). Synthesis of SF₅-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. National Institutes of Health. Available at: [Link]

-

Mohanan, K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health. Available at: [Link]

-

Tordeux, M., et al. (2021). Pentafluorosulfanylation of Aliphatic Substrates. ResearchGate. Available at: [Link]

-

Beier, P. (2021). Synthesis of SF₅-containing benzisoxazoles 7–9. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]

-

Beier, P. (2021). Synthesis of SF5-containing Benzisoxazoles. Amanote Research. Available at: [Link]

-

Stolle, A., et al. (2013). Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. RSC Publishing. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Wang, X.-S. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. Available at: [Link]

-

Chen, J. (2024). Bench-stable reagents for modular access to persulfuranyl scaffolds. ChemRxiv. Available at: [Link]

-

Noel, T. (2022). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. Available at: [Link]

-

S. L., P. (2018). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. Available at: [Link]

-

Xue, D. (2022). Photochemically Enabled, Ni-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

-

Chad's Prep. (n.d.). The Sandmeyer Reactions. Chad's Prep. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Trifluoromethylbenzonitriles: A Focus on 2-Methoxy-5-(trifluoromethyl)benzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Liao, X. (2024). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Sandmeyer Reaction [organic-chemistry.org]

Foreword: The Analytical Challenge of Emerging Fluorinated Motifs

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-5-(pentafluorosulfur)benzonitrile

In the landscape of modern drug discovery and materials science, the incorporation of unique fluorinated groups is a proven strategy for modulating molecular properties. Among these, the pentafluorosulfur (SF₅) group has garnered significant interest as a bioisostere for moieties like trifluoromethyl or tert-butyl groups.[1][2] Its distinct octahedral geometry, high electronegativity, and metabolic stability offer a compelling tool for molecular design.[1][2] However, the very properties that make the SF₅ group attractive also present a formidable challenge to its unambiguous structural characterization.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound (CAS No. 1240256-84-1).[3] We will proceed through a logical, multi-technique workflow, moving from foundational compositional data to the intricate details of atomic connectivity. The causality behind each experimental choice will be explained, reflecting a self-validating system of protocols designed to ensure the highest degree of scientific integrity.

Chapter 1: Foundational Analysis - Elemental Composition and Functional Groups

Before delving into complex connectivity experiments, the first pillar of structure elucidation is to confirm the molecular formula and identify the key functional groups present. This foundational data provides the basic building blocks and constraints for all subsequent analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The initial and most critical step is to determine the exact mass of the molecule. Electrospray Ionization (ESI) is often the preferred method for its soft ionization, which typically preserves the molecular ion. A Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy, which is essential for calculating a unique elemental composition.

Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to analysis to ensure mass accuracy below 5 ppm.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode. The expected molecular ion would be [M+H]⁺ or [M+Na]⁺.

-

Formula Determination: Use the instrument's software to calculate the possible elemental compositions for the observed exact mass, constraining the search to C, H, N, O, S, and F.

Expected Data: The molecular formula for this compound is C₈H₆F₅NOS.

| Property | Expected Value |

| Molecular Formula | C₈H₆F₅NOS |

| Molecular Weight | 275.19 g/mol |

| Exact Mass ([M]) | 275.0062 |

| Expected Ion ([M+H]⁺) | 276.0140 |

This HRMS data provides the first piece of irrefutable evidence for the elemental makeup of the compound, validating the presence of the five fluorine atoms and the sulfur atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify characteristic functional groups based on their vibrational frequencies. For this molecule, we are specifically looking for evidence of the nitrile, the aromatic ring, the ether linkage, and the unique S-F bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

-

Spectrum Analysis: Identify key absorption bands and compare them to known literature values.[4]

Expected Vibrational Frequencies:

| Functional Group | Expected Frequency (cm⁻¹) | Rationale |

| Nitrile (C≡N) Stretch | ~2230-2210 | A strong, sharp peak characteristic of conjugated nitriles. |

| Aromatic C=C Stretch | ~1600-1450 | Multiple sharp bands indicative of the benzene ring. |

| Aryl Ether (C-O-C) Stretch | ~1250 (asymmetric) | A strong band confirming the methoxy group's ether linkage to the aromatic ring. |

| S-F Stretch | ~850-750 | Strong, complex absorptions characteristic of the SF₅ group.[5] |

The presence of these key bands provides strong, corroborating evidence for the proposed functional groups within the molecular framework established by HRMS.

Chapter 2: Unraveling Connectivity - The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A multi-nuclear approach is mandatory for this molecule.

¹H NMR Spectroscopy

Expertise & Experience: Proton NMR will define the structure of the non-fluorinated parts of the molecule: the aromatic protons and the methoxy group. The substitution pattern on the benzene ring will create a distinct set of chemical shifts and spin-spin coupling patterns.

Protocol: High-Field ¹H NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Fourier transform the data, phase correct, and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or internal standard (TMS, 0.00 ppm).

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.8 | Doublet (d) | ~2 Hz | This proton is ortho to the strongly electron-withdrawing SF₅ group and meta to the CN group, resulting in a significant downfield shift. It is coupled only to H-4 (meta-coupling). |

| H-4 | ~7.6 | Doublet of Doublets (dd) | ~8 Hz, ~2 Hz | This proton is ortho to the CN group and meta to both the OCH₃ and SF₅ groups. It experiences ortho-coupling to H-3 and meta-coupling to H-6. |

| H-3 | ~7.0 | Doublet (d) | ~8 Hz | This proton is ortho to the electron-donating OCH₃ group, causing an upfield shift relative to the other aromatic protons. It is coupled only to H-4 (ortho-coupling). |

| -OCH₃ | ~3.9 | Singlet (s) | N/A | A characteristic singlet integrating to 3 protons in the typical region for a methoxy group attached to an aromatic ring. |

¹⁹F NMR Spectroscopy: The SF₅ Signature

Expertise & Experience: ¹⁹F NMR is indispensable for characterizing organofluorine compounds due to its high sensitivity and wide chemical shift range.[6][7][8] The pentafluorosulfur group presents a classic higher-order spin system, appearing as a characteristic A¹B₄ pattern (sometimes referred to as AB₄ depending on the chemical shift difference). This pattern is the definitive signature of the SF₅ group.

-

Apical Fluorine (Fa): One fluorine atom positioned axially along the C-S bond.

-

Equatorial Fluorines (Fe): Four fluorine atoms positioned in a plane perpendicular to the C-S bond.

Protocol: ¹H-Decoupled ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the spectrometer to the ¹⁹F frequency. Use an external reference standard like CFCl₃ (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum with proton decoupling to simplify the signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Spectrum Analysis: Identify the two distinct fluorine environments and analyze their multiplicities and coupling constants.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Fluorine Assignment | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J(F-F), Hz) | Rationale |

| Apical (Fa) | ~80-90 | Quintet (quint) | ~150 Hz | The single apical fluorine is coupled to the four equivalent equatorial fluorines, resulting in a quintet. It typically appears downfield from the equatorial fluorines. |

| Equatorial (Fe) | ~60-70 | Doublet (d) or Multiplet | ~150 Hz | The four equivalent equatorial fluorines are coupled to the single apical fluorine, resulting in a doublet. Each line of this doublet may be further broadened or split due to second-order effects and smaller couplings to the aromatic ring protons, appearing as a complex multiplet. |

This A¹B₄ pattern, with the characteristic large coupling constant and 1:4 integration ratio, is unambiguous proof of the SF₅ moiety.

Caption: The A¹B₄ spin system of the SF₅ group and its ¹⁹F NMR signature.

2D NMR: Assembling the Final Structure

Expertise & Experience: While 1D NMR identifies the pieces, 2D NMR experiments like HSQC and HMBC reveal how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful, as it shows correlations between protons and carbons that are 2 or 3 bonds away, allowing for the definitive placement of substituents on the aromatic ring.

Protocol: Gradient-Selected HMBC

-

Sample: Use the same NMR sample.

-

Experiment Setup: Load a standard gradient-selected HMBC pulse sequence. The key parameter is the long-range coupling delay, typically optimized for J-couplings of 8-10 Hz.

-

Data Acquisition: Acquire the 2D data matrix. This is a longer experiment and may require several hours.

-

Data Analysis: Process the 2D spectrum and identify key cross-peaks that link different spin systems.

Key Expected HMBC Correlations:

-

-OCH₃ Protons to C-2: A strong correlation from the methoxy protons (~3.9 ppm) to the carbon they are attached to (~160 ppm) will confirm the C-O bond.

-

H-3 to C-1 (CN) and C-5 (C-SF₅): The proton at H-3 (~7.0 ppm) will show correlations to the nitrile carbon and the carbon bearing the SF₅ group, establishing their relative positions.

-

H-6 to C-2 and C-4: The most downfield proton, H-6 (~7.8 ppm), will correlate to the methoxy-bearing carbon (C-2) and the protonated carbon C-4, locking in the 1,2,4-substitution pattern.

Caption: Integrated workflow for structure elucidation.

Conclusion

The structure elucidation of this compound is a prime example of a modern analytical challenge that requires a synergistic, multi-technique approach. By systematically employing HRMS for molecular formula determination, FTIR for functional group identification, and a suite of 1D and 2D NMR experiments for detailed connectivity mapping, a complete and unambiguous structural assignment can be achieved with the highest level of confidence. The characteristic A¹B₄ pattern in the ¹⁹F NMR spectrum serves as the definitive fingerprint for the novel SF₅ group, while HMBC provides the final, irrefutable evidence for the substitution pattern on the aromatic core. This robust workflow serves as a reliable template for researchers and scientists working with similarly complex fluorinated molecules.

References

-

McQuade, D. T., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]

-

Couturier-Tamburelli, I., et al. (2022). Infrared Spectroscopic Identification of Mass-Selected Benzonitrile Ions in Neon Matrices: Astrochemical Implications. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Chang, Y., et al. (2018). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Molecules. Retrieved from [Link]

-

Kirsch, P., et al. (2016). Single crystal X-ray structural features of aromatic compounds having a pentafluorosulfuranyl (SF5) functional group. ResearchGate. Retrieved from [Link]

-

Washington, J. W., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Retrieved from [Link]

-

Tardy, S., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Retrieved from [Link]

-

Rajasekhar, B., et al. (2022). IR spectrum of benzonitrile in the range 500–4000 cm-1. ResearchGate. Retrieved from [Link]

-

Gard, G. L., et al. (2003). Aromatic pentafluoro-λ6-sulfanyl (SF5) surfactants: m-SF5(CF2)nC6H4SO3K. ResearchGate. Retrieved from [Link]

-

Wisdomlib. (n.d.). Organofluorine compounds: Significance and symbolism. Retrieved from [Link]

-

Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Retrieved from [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile. Retrieved from [Link]

-

University of Arizona. (n.d.). 19F NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

Sources

- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. This compound | 1240256-84-1 [amp.chemicalbook.com]

- 4. Benzonitrile(100-47-0) IR Spectrum [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methoxy-5-(pentafluorosulfur)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-5-(pentafluorosulfur)benzonitrile, a specialized aromatic compound with the CAS Number 1240256-84-1. Due to the novelty of this molecule, this document synthesizes information from the well-established chemistry of its constituent functional groups—the pentafluorosulfur (SF5) moiety, the benzonitrile group, and the methoxy group—to project its physicochemical properties, potential synthetic routes, and applications. The pentafluorosulfur group is an emerging and highly valued substituent in medicinal chemistry and materials science, often termed a "super-trifluoromethyl group," suggesting that this compound holds significant promise for the development of novel pharmaceuticals and advanced materials.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this unique chemical entity.

Introduction: The Significance of the Pentafluorosulfur Moiety

The pentafluorosulfur (SF5) group has garnered considerable attention in recent years as a bioisostere for other functional groups, such as the trifluoromethyl (CF3) and tert-butyl groups.[4] Its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, makes it a powerful tool for modulating the characteristics of organic molecules.[4][5] In the context of drug discovery, the incorporation of an SF5 group can lead to enhanced metabolic stability, improved binding affinity to biological targets, and favorable alterations to a molecule's pharmacokinetic profile.[4] The presence of the SF5 group in this compound, therefore, marks it as a compound of significant interest for the development of new therapeutic agents and functional materials.[6][7]

Physicochemical Properties: A Predictive Analysis

While extensive experimental data for this compound is not yet widely available, we can predict its key properties based on the contributions of its functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| CAS Number | 1240256-84-1 | As registered in chemical databases. |

| Molecular Formula | C8H6F5NOS | Derived from its chemical structure. |

| Molecular Weight | ~271.19 g/mol | Calculated from the atomic weights of its constituent atoms. |

| Appearance | White to off-white crystalline solid | By analogy to similar substituted benzonitriles. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol) | The aromatic nature and the lipophilic SF5 group suggest good solubility in organic media. |

| Lipophilicity (LogP) | High | The SF5 group is known to be significantly more lipophilic than the CF3 group.[3] |

| Electronic Nature | Strongly electron-withdrawing | The SF5 group is one of the most electron-withdrawing groups known, while the nitrile group also contributes to this effect. The methoxy group is electron-donating by resonance but withdrawing by induction.[4][8] |

| Stability | High thermal and chemical stability | A hallmark characteristic of the pentafluorosulfur moiety.[4][5] |

Proposed Synthetic Pathways

The synthesis of this compound is not yet widely documented. However, a plausible synthetic route can be devised based on established methodologies for the introduction of the pentafluorosulfur group and the synthesis of substituted benzonitriles. A key challenge lies in the controlled introduction of the SF5 group onto a pre-functionalized aromatic ring.

One potential approach involves the late-stage introduction of the nitrile functionality to a pre-existing SF5-substituted anisole derivative.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Pentafluorosulfanylation of a Methoxy-substituted Aromatic Precursor: A suitable methoxy-aniline or methoxy-phenol derivative could be used as a starting material. The introduction of the SF5 group can be challenging but may be achieved through diazotization followed by reaction with a source of SF5, or through direct fluorination of a disulfide precursor.[9]

-

Halogenation: The resulting SF5-substituted anisole would then undergo regioselective bromination at the position para to the methoxy group and meta to the SF5 group. N-Bromosuccinimide (NBS) in a suitable solvent like DMF is a common reagent for this transformation.[10]

-

Cyanation: The final step would involve a Rosenmund-von Braun reaction, where the aryl bromide is displaced by a cyanide nucleophile, typically using copper(I) cyanide in a polar aprotic solvent like DMF or NMP at elevated temperatures.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three functional groups.

Sources

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 5. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the chemistry and the application of SF5-compounds | CoLab [colab.ws]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Pentafluorosulfur Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of molecular design, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of organic compounds. While the trifluoromethyl (CF₃) group has long been a workhorse in medicinal and materials chemistry, the pentafluorosulfur (SF₅) group has emerged as a powerful alternative, often lauded as a "super-trifluoromethyl" or "super-CF₃" group.[1][2] Its unique combination of properties—intense electron-withdrawing character, substantial steric bulk, and high lipophilicity—offers a distinct toolset for chemists seeking to fine-tune molecular behavior.[3] This in-depth technical guide provides a comprehensive overview of the discovery and history of SF₅ compounds, from their challenging beginnings to the development of modern, practical synthetic methodologies that have unlocked their potential across various scientific disciplines.

A Challenging Genesis: The Dawn of SF₅ Chemistry

The journey of pentafluorosulfur chemistry began in the mid-20th century, marked by synthetic hurdles that relegated SF₅-containing molecules to the realm of chemical curiosities for several decades. The pioneering work in this field was conducted by William A. Sheppard at DuPont.

Sheppard's Foray into Arylsulfur Pentafluorides

In 1962, Sheppard reported the first synthesis of an organic SF₅ compound, pentafluorosulfanylbenzene (C₆H₅SF₅).[4][5] His approach involved the direct fluorination of diphenyl disulfide with silver(II) fluoride (AgF₂).[5][6]

Sheppard's Original Synthesis of Pentafluorosulfanylbenzene

Caption: Sheppard's pioneering but low-yielding synthesis of aryl-SF₅ compounds.

However, this method was fraught with difficulties. The use of the highly reactive and expensive AgF₂ and the harsh reaction conditions resulted in a meager yield of only 9%.[6] These synthetic challenges, coupled with the limited availability of suitable fluorinating agents, significantly hampered the exploration and adoption of the SF₅ group by the broader scientific community. For nearly half a century, the field remained largely dormant, with only sporadic reports on the synthesis of a limited number of SF₅-containing molecules.[7]

The Physicochemical Power of the SF₅ Group

The persistent interest in SF₅ compounds, despite the initial synthetic barriers, was driven by the remarkable and unique properties imparted by this functional group. It is the distinct electronic and steric profile of the SF₅ moiety that sets it apart from other halogenated substituents.[8][9]

A Comparative Analysis: SF₅ vs. CF₃

The "super-trifluoromethyl" moniker stems from a direct comparison of the physicochemical properties of the SF₅ and CF₃ groups. The SF₅ group is more electron-withdrawing, more lipophilic, and has a larger steric footprint than its carbon-based counterpart.[6]

| Property | SF₅ Group | CF₃ Group | Significance in Drug Design |

| Electronegativity (Pauling Scale) | ~3.65[10][11] | ~3.36 | The higher electronegativity can lead to stronger non-covalent interactions and modulate the pKa of nearby functional groups. |

| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature influences reactivity and can enhance metabolic stability. |

| Lipophilicity (Hansch π) | 1.23 | 0.88 | Increased lipophilicity can improve membrane permeability and bioavailability.[12] |

| Molecular Volume (ų) | 55.4 | 34.6 | The larger size can be used to probe steric pockets in binding sites and influence molecular conformation.[12] |

These properties translate into tangible benefits in the design of bioactive molecules. The high electronegativity and electron-withdrawing nature of the SF₅ group can enhance binding affinity to biological targets and improve metabolic stability by shielding adjacent sites from enzymatic degradation.[8] The increased lipophilicity can facilitate passage through biological membranes, a critical factor for oral bioavailability.[8][9]

A Renaissance in Synthesis: Unlocking the Potential of SF₅

The turning point for SF₅ chemistry arrived in the early 21st century with the development of more practical and efficient synthetic methods. These advancements have made a wide array of SF₅-containing building blocks accessible, fueling a surge in research and applications.

The Umemoto Breakthrough: A Two-Step Oxidative Fluorination

A significant leap forward came from the work of Teruo Umemoto and his colleagues, who developed a robust two-step process for the synthesis of arylsulfur pentafluorides from readily available diaryl disulfides.[9][13]

Experimental Protocol: Umemoto's Two-Step Synthesis of Aryl-SF₅ Compounds

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

-

A diaryl disulfide is treated with chlorine gas in the presence of an alkali metal fluoride (e.g., KF or CsF) in a suitable solvent like acetonitrile.

-

This reaction leads to the formation of the key intermediate, an arylsulfur chlorotetrafluoride (ArSF₄Cl).[9]

Step 2: Fluorination to Arylsulfur Pentafluoride (ArSF₅)

-

The isolated ArSF₄Cl intermediate is then treated with a fluoride source.

-

Various fluorinating agents can be employed, including zinc(II) fluoride (ZnF₂), hydrogen fluoride (HF), or antimony fluorides (SbF₃/SbF₅).[9][13] This step efficiently converts the ArSF₄Cl to the final ArSF₅ product in good to high yields.[6]

Caption: Umemoto's practical two-step synthesis of aryl-SF₅ compounds.

This methodology represented a paradigm shift in SF₅ chemistry, providing a scalable and more cost-effective route to a wide range of arylsulfur pentafluorides.

Towards Greener and Safer Syntheses: Gas-Reagent-Free Methods

While Umemoto's method was a significant improvement, the use of hazardous chlorine gas posed safety and handling challenges, particularly for large-scale synthesis. This spurred the development of "gas-reagent-free" approaches.

In 2019, the groups of Antonio Togni and Cody Pitts reported a landmark method for the synthesis of ArSF₄Cl intermediates that avoids the use of elemental chlorine.[10][14] They employed trichloroisocyanuric acid (TCICA), a stable and easy-to-handle solid, as the chlorine source in combination with potassium fluoride.[10][14]

Experimental Protocol: Togni and Pitts' Gas-Reagent-Free Synthesis of ArSF₄Cl

-

A diaryl disulfide is reacted with trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) in a suitable solvent.

-

The reaction proceeds under mild conditions to afford the corresponding arylsulfur chlorotetrafluoride (ArSF₄Cl) intermediate.[14] This intermediate can then be converted to the final ArSF₅ product using established methods.

This development has made the synthesis of SF₅-containing aromatic compounds even more accessible and amenable to standard laboratory settings.

Expanding the Horizon: Synthesis of Aliphatic SF₅ Compounds

The introduction of the SF₅ group into aliphatic scaffolds has also seen significant progress. A key method for this transformation is the radical addition of pentafluorosulfur chloride (SF₅Cl) to alkenes and alkynes, a protocol extensively developed by William R. Dolbier Jr.[15][16]

Experimental Protocol: Dolbier's Radical Addition of SF₅Cl to Alkenes

-

An alkene or alkyne is reacted with pentafluorosulfur chloride (SF₅Cl).

-

The reaction is initiated by a radical initiator, with triethylborane (Et₃B) being a particularly effective catalyst.[15][16]

-

This method allows for the regioselective and often stereoselective addition of the SF₅ group across the double or triple bond, providing access to a diverse range of aliphatic SF₅ compounds.[16]

More recent innovations have focused on the safe and convenient in-situ generation of SF₅Cl, further enhancing the practicality of this methodology.[10][17]

Applications in Drug Discovery and Beyond: Case Studies

The enhanced accessibility of SF₅-containing building blocks has led to their increasing use in various fields, most notably in medicinal chemistry and agrochemicals.

Medicinal Chemistry: A New Tool for Drug Design

The unique properties of the SF₅ group make it an attractive bioisostere for other functional groups, enabling the fine-tuning of drug candidates' pharmacokinetic and pharmacodynamic profiles.[2]

-

Androgen Receptor Antagonists: In the development of treatments for prostate cancer, the SF₅ group has been incorporated into non-steroidal antiandrogen scaffolds. The resulting analogs have shown promising activity as androgen receptor antagonists.

-

Antimalarial Agents: SF₅-containing analogs of the antimalarial drug mefloquine have demonstrated improved activity and selectivity against malaria parasites, highlighting the potential of the SF₅ group to enhance the potency of existing therapeutics.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibitors: SF₅-analogs of known DHODH inhibitors, a target for autoimmune diseases, have been synthesized and evaluated.[2] The incorporation of the SF₅ group has been shown to modulate the inhibitory activity of these compounds.

Agrochemicals: Enhancing Crop Protection

The high chemical and thermal stability of the SF₅ group, along with its influence on lipophilicity, makes it a valuable addition to the design of new agrochemicals.[3][18] SF₅-containing analogs of existing herbicides and insecticides have been synthesized and shown to possess potent biological activity.[3] For instance, an SF₅ analog of the herbicide trifluralin has been reported.[4]

Future Perspectives

The field of pentafluorosulfur chemistry has undergone a remarkable transformation, from a niche area of research to a vibrant and rapidly expanding discipline. The development of practical and scalable synthetic methods has been the key catalyst for this growth. As our understanding of the unique properties of the SF₅ group deepens and as synthetic methodologies continue to evolve, we can expect to see an even greater integration of this "super" functional group into the design of new pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of SF₅ chemistry holds the promise of unlocking new molecular architectures with unprecedented properties and functions.

References

-

Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. (2025). Request PDF. [Link]

-

Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5). [Link]

-

Scientific Update. (2019). Fluorine and sulfur- an old combination with a new lease of life. [Link]

-

Paquin, J.-F., et al. (n.d.). Exploration toward the synthesis of aliphatic SF5-containing compounds using the Kolbe reaction. University of Greenwich. [Link]

-

MDPI. (2023). Role of -SF5 Groups in Modulating the Stability and Energy Characteristics of Fluorinated Molecules. [Link]

-

Bizet, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]

-

Kim, J., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules. [Link]

-

Bizet, V., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. CoLab. [Link]

-

Umemoto, T., et al. (2012). Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein Journal of Organic Chemistry. [Link]

-

Pitts, C. R., et al. (2019). Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides. Angewandte Chemie International Edition. [Link]

-

Semantic Scholar. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

Pharmaceutical Business Review. (n.d.). SF5-Containing Building Blocks. [Link]

-

Umemoto, T. (n.d.). Teruo Umemoto's research works. ResearchGate. [Link]

-

Sowaileh, M. F. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]

-

ResearchGate. (2024). Recent advances in the chemistry and the application of SF5-compounds. [Link]

-

Wang, X., et al. (2023). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]

-

ResearchGate. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. [Link]

-

ResearchGate. (2021). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. [Link]

-

Beier, P., et al. (2014). Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines. PubMed. [Link]

-

ResearchGate. (2022). New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents Into Aliphatic Organic Compounds. [Link]

-

Dolbier, W. R., Jr., et al. (2002). New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds. Organic Letters. [Link]

-

ResearchGate. (n.d.). Pentafluorosulfanylation of Aliphatic Substrates. [Link]

-

ResearchGate. (2014). Synthesis of Aliphatic Sulfur Pentafluorides by Oxidation of SF5-Containing Anisole, Phenols, and Anilines. [Link]

-

Welch, J. T., et al. (2015). Preparation and utility of organic pentafluorosulfanyl-containing compounds. Chemical Reviews. [Link]

-

Wirth, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

-

Lefebvre, G., et al. (2021). Radical Addition of SF5Cl to Cyclopropenes: Synthesis of (Pentafluorosulfanyl)cyclopropanes. Organic Letters. [Link]

-

Wikipedia. (n.d.). Pentafluorosulfanylbenzene. [Link]

-

Ismalaj, E., et al. (2023). An Extrusion Strategy for On-demand SF5Cl Gas Generation from a Commercial Disulfide. ChemRxiv. [Link]

-

Back, T. G., et al. (2018). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules. [Link]

-

ResearchGate. (n.d.). Oxidative polyfluorination of diaryl disulfide by KF and TCICA. [Link]

-

Rombach, D., et al. (2022). The hydroamination of TIPS-C≡C-SF5 – A bench-top route to pentafluorosulfanylated enamines. ResearchGate. [Link]

-

Jeschke, P. (2018). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry. [Link]

-

Iwaoka, M., et al. (2011). Aerobic oxidation of thiols to disulfides catalyzed by diaryl tellurides under photosensitized conditions. PubMed. [Link]

Sources

- 1. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 2. sussex.figshare.com [sussex.figshare.com]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 6. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6 -sulfanyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gala.gre.ac.uk [gala.gre.ac.uk]

- 16. New and convenient method for incorporation of pentafluorosulfanyl (SF5) substituents into aliphatic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. semanticscholar.org [semanticscholar.org]

The Pentafluorosulfanyl Group in Aromatic Systems: A Technical Guide to its Electronic Properties and Applications

Introduction: The Emergence of a "Super" Substituent

In the landscape of functional groups utilized in modern chemistry, the pentafluorosulfanyl (SF5) group has rapidly emerged as a substituent of significant interest, particularly within aromatic systems.[1] Often dubbed a "super-trifluoromethyl group" or "super-CF3," its unique combination of electronic and steric properties offers profound opportunities for the fine-tuning of molecular characteristics in fields ranging from medicinal chemistry to materials science.[2][3] This guide provides an in-depth exploration of the electronic properties of the SF5 group when appended to an aromatic ring, offering insights for researchers, scientists, and drug development professionals seeking to leverage its potential. We will delve into the fundamental electronic effects, comparative analyses with other functional groups, and the practical implications for molecular design and synthesis.

The SF5 group is characterized by a central sulfur atom bonded to five fluorine atoms in a square pyramidal geometry.[1] This arrangement results in exceptional thermal and chemical stability, a crucial attribute for developing robust molecular entities.[1] While its steric bulk is notable, it is the profound electronic influence it exerts on aromatic systems that is the primary focus of this guide.

Pillar 1: Deconstructing the Electronic Influence of the SF5 Group

The electronic character of the SF5 group is overwhelmingly electron-withdrawing, a consequence of the high electronegativity of the five fluorine atoms.[1] This potent electron-withdrawing nature is transmitted to the aromatic ring through a combination of inductive and resonance effects, which collectively dictate the reactivity and properties of SF5-substituted aromatics.

Inductive Effect (-I): A Powerful Pull Through Sigma Bonds

The primary mechanism by which the SF5 group withdraws electron density is through the inductive effect (denoted as -I). This effect is the polarization of the sigma (σ) bonds along the molecule, driven by the significant difference in electronegativity between the sulfur-fluorine bonds and the carbon-sulfur bond of the aromatic ring.[4][5] The cumulative pull of the five fluorine atoms makes the SF5 group one of the most powerful -I substituents known in organic chemistry. This strong inductive withdrawal significantly lowers the electron density of the entire aromatic ring, rendering it more electron-deficient.

Resonance Effect (-M/-R): Delocalization of Pi Electrons

While the inductive effect is dominant, the SF5 group also exhibits a modest electron-withdrawing resonance effect (mesomeric effect, -M or -R). This occurs through the delocalization of π-electrons from the aromatic ring into the vacant d-orbitals of the sulfur atom.[4] This delocalization is most pronounced at the ortho and para positions of the ring, further decreasing electron density at these sites. The resonance contribution, although less significant than the inductive pull, complements the overall electron-withdrawing character of the group.

The interplay of these two effects is crucial for understanding the regioselectivity of reactions involving SF5-substituted aromatic compounds. For instance, in electrophilic aromatic substitution reactions, the strong deactivation of the ring by both inductive and resonance effects directs incoming electrophiles to the meta position, where the deactivating resonance effect is not operative.[6]

Pillar 2: Quantifying the Electronic Impact - A Comparative Analysis

To provide a quantitative measure of the electronic influence of the SF5 group, chemists often turn to Hammett parameters (σ). These parameters provide a numerical value for the electron-donating or electron-withdrawing ability of a substituent on an aromatic ring.[7] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The SF5 group possesses a significantly positive Hammett constant, underscoring its potent electron-withdrawing nature.[3] A comparison with other common electron-withdrawing groups highlights its exceptional strength.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Hammett Constant (σp) | Hammett Constant (σm) |

| -SF5 | 0.55 [8] | 0.11 [8] | 0.68 [8] | 0.61 [3] |

| -CF3 | 0.39[8] | 0.12[8] | 0.54[8] | 0.43[3] |

| -NO2 | 0.65 | 0.15 | 0.78 | 0.71 |

| -CN | 0.56 | 0.09 | 0.66 | 0.56 |

| -Cl | 0.46 | -0.18 | 0.23 | 0.37 |

Data compiled from various sources. Note that exact values may vary slightly between different measurement methods and solvent systems.

As the table illustrates, the SF5 group is a stronger electron-withdrawer than the trifluoromethyl (CF3) group, as indicated by its larger σp and σm values.[3][8] Its inductive effect (σI) is notably stronger than that of CF3.[8] While the nitro group (-NO2) remains one of the most powerful electron-withdrawing groups, the SF5 group offers a unique combination of strong electron withdrawal with high lipophilicity and metabolic stability, making it an attractive alternative in many applications.[1][9]

The following diagram illustrates the relative electron-withdrawing strength of these key functional groups.

Caption: Relative electron-withdrawing strength of common functional groups based on their Hammett σp constants.

Pillar 3: Practical Implications and Applications

The profound electronic properties of the SF5 group translate into tangible benefits in various scientific domains, most notably in medicinal chemistry and materials science.

Medicinal Chemistry: A Bioisostere with Enhanced Properties

In drug design, the SF5 group is increasingly utilized as a bioisostere for other functional groups, such as the trifluoromethyl, tert-butyl, halogen, or nitro groups.[9][10] A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The SF5 group, however, often imparts superior characteristics.

The strong electron-withdrawing nature of the SF5 group can significantly impact a drug molecule's pharmacokinetic and pharmacodynamic profile.[1] For instance, it can:

-

Enhance Binding Affinity: The electronic modulation of the aromatic ring can lead to stronger interactions with biological targets, potentially increasing drug efficacy.[1]

-

Improve Metabolic Stability: The robustness of the S-F bonds makes the SF5 group resistant to metabolic degradation, prolonging the drug's half-life in the body.[1][3]

-

Modulate Lipophilicity: Despite its high polarity, the SF5 group can increase the overall lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1][3]

The following workflow illustrates the rationale for considering SF5 as a bioisosteric replacement in a lead optimization campaign.

Caption: A conceptual workflow for the application of the SF5 group as a bioisostere in drug discovery.

Materials Science: Tuning Optoelectronic Properties

In the realm of materials science, the SF5 group is a valuable tool for tuning the optoelectronic properties of organic materials.[11][12] Its strong electron-accepting character allows for the design of push-pull chromophores with tailored absorption and emission profiles.[13] By strategically placing the SF5 group on a conjugated system, researchers can modulate the HOMO-LUMO gap, influencing the material's color, fluorescence, and nonlinear optical properties.[13] The high thermal stability of the SF5 group also contributes to the development of robust materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[11]

Experimental Protocol: Synthesis of SF5-Substituted Aromatic Compounds

The introduction of the SF5 group into aromatic systems has historically been a synthetic challenge.[1] However, recent advancements have made SF5-containing building blocks more accessible. A common strategy involves the use of pentafluorosulfanyl chloride (SF5Cl) or pentafluorosulfanyl bromide (SF5Br) as reagents.[8][14] The following is a generalized protocol for the radical addition of SF5Cl to an aromatic precursor, a method that has expanded the accessibility of these valuable compounds.

Protocol: Radical Pentafluorosulfanylation of an Aromatic Precursor

Disclaimer: This protocol is a generalized representation and should be adapted and optimized for specific substrates. All reactions should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Aromatic starting material (e.g., an aryl boronic acid, aryl halide, or other suitable precursor)

-

Pentafluorosulfanyl chloride (SF5Cl) [handle with extreme care, toxic gas]

-

Radical initiator (e.g., azobisisobutyronitrile (AIBN) or a suitable photocatalyst)

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Reaction vessel equipped with a stirrer, condenser, and gas inlet/outlet

-

Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic starting material and the radical initiator in the chosen anhydrous solvent.

-

Degassing: Thoroughly degas the solution by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can quench the radical reaction.

-

Introduction of SF5Cl: Carefully introduce a measured amount of SF5Cl gas into the reaction mixture via a gas-tight syringe or by bubbling it through the solution at a controlled rate. Alternatively, a solution of SF5Cl in a suitable solvent can be used.[15]

-

Reaction Initiation: Initiate the radical reaction by heating the mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN) or by irradiating with a suitable light source if using a photocatalyst.

-

Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench any remaining reactive species as appropriate for the specific reaction. Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove any water-soluble byproducts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to isolate the desired SF5-substituted aromatic compound.

-

Characterization: Characterize the purified product using standard analytical techniques, including 1H NMR, 13C NMR, 19F NMR, and mass spectrometry, to confirm its identity and purity.[16]

Conclusion

The pentafluorosulfanyl group is far more than a mere analogue of the trifluoromethyl group. Its distinct electronic profile, characterized by a potent inductive and modest resonance electron-withdrawing effect, positions it as a uniquely powerful tool for molecular design.[8] For researchers in drug discovery and materials science, a thorough understanding of these electronic properties is paramount to harnessing the full potential of this "super" substituent. As synthetic methodologies continue to improve, the prevalence and application of SF5-substituted aromatic systems are poised to expand, paving the way for the development of novel therapeutics, advanced materials, and innovative chemical technologies.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). Available from: [Link]

-

Colby, D. A., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ChemMedChem, 12(18), 1537-1546. Available from: [Link]

-

Li, Y., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Available from: [Link]

-

Sowaileh, M. F., et al. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Angewandte Chemie International Edition, 56(40), 12222-12225. Available from: [Link]

-

Savoie, P. R., & Welch, J. T. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5539-5544. Available from: [Link]

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. Available from: [Link]

-

Kanishchev, O. S., & Dolbier, W. R. (2016). SF5-Substituted Aromatic Heterocycles. Advances in Heterocyclic Chemistry, 120, 1-42. Available from: [Link]

-

Tiwari, G., et al. (2020). Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications. Chemistry – A European Journal, 26(63), 14253-14283. Available from: [Link]

-

Pflipsen, C., et al. (2022). Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Sensors, 7(5), 1406-1415. Available from: [Link]

-

von Hahmann, C. N., et al. (2015). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. Current Organic Chemistry, 19(16), 1592-1618. Available from: [Link]

-

Savoie, P. R., & Welch, J. T. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5539-5544. Available from: [Link]

-

Savoie, P. R., & Welch, J. T. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5539-5544. Available from: [Link]

-

Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130-1190. Available from: [Link]

-

Jose, J., et al. (2022). Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. Chemistry – A European Journal, 28(45), e202201234. Available from: [Link]

-

Day, C. S., & Gilliard, R. J. (2021). Pentafluorosulfanyl group: an emerging tool in optoelectronic materials. Journal of Materials Chemistry C, 9(4), 1135-1146. Available from: [Link]

-

Togni, A., & Pitts, C. R. (2019). A Gas-Free Synthesis of SF5Cl. Angewandte Chemie International Edition, 58(40), 14228-14232. Available from: [Link]

-

Grimon, C., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 29-37. Available from: [Link]

-

Neumann, C. N., & Ritter, T. (2015). The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Angewandte Chemie International Edition, 54(44), 13076-13080. Available from: [Link]

-

Colomer, G., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Available from: [Link]

-

Poriel, C., et al. (2021). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Materials Advances, 2(14), 4749-4761. Available from: [Link]

-

Sowaileh, M. F. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. Available from: [Link]

-

Wikipedia. Pentafluorosulfanylbenzene. Available from: [Link]

-

Nguyen, T. M., et al. (2024). Recent advances in the chemistry and the application of SF5-compounds. Beilstein Journal of Organic Chemistry, 20, 1-28. Available from: [Link]

-

Li, Y., et al. (2024). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Available from: [Link]

-

Day, C. S., & Gilliard, R. J. (2021). Pentafluorosulfanyl Group: An Emerging Tool in Optoelectronic Materials. Journal of Materials Chemistry C, 9(4), 1135-1146. Available from: [Link]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Available from: [Link]

-

Vedantu. Inductive Effect vs Resonance Effect: Key Differences & Table. Available from: [Link]

-

Lipinski, P. F. J., et al. (2023). Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Future Medicinal Chemistry, 15(16), 1435-1456. Available from: [Link]

-

Khan Academy. (2022, August 25). Resonance vs Inductive Effects | Electronic Effects | Chemistry [Video]. YouTube. Available from: [Link]

-

University of Wisconsin-Platteville. Resonance and Induction Tutorial. Available from: [Link]

-

Evsyukova, A. A., et al. (2022). Synthesis and Characterization of New Monosubstituted Pillar[17]arene with Terminal Carboxyl Group. Molecules, 27(19), 6543. Available from: [Link]

-

Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

-

Organic Chemistry at CU Boulder. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. Available from: [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 3. researchgate.net [researchgate.net]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. Inductive Effect vs Resonance Effect: Key Differences & Table [vedantu.com]

- 6. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Emergence of a "Super-Trifluoromethyl" Group

An In-depth Technical Guide to the Thermal and Chemical Stability of SF5-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF5) group has garnered significant attention in medicinal chemistry, agrochemistry, and materials science as a substituent that can profoundly influence a molecule's physicochemical properties.[1][2] Often dubbed the "super-trifluoromethyl group," it is characterized by its octahedral geometry, substantial steric bulk, high electronegativity (even greater than that of the CF3 group), and exceptional lipophilicity.[3][4][5] A key feature driving its adoption is its remarkable thermal and chemical stability, which is attributed to the strength of the sulfur-fluorine bonds.[6][7] This guide provides a comprehensive overview of the stability of SF5-containing molecules, detailing the experimental protocols used for assessment and offering field-proven insights for development professionals.

Foundational Stability: Understanding the SF5 Moiety

The SF5 group's robustness is rooted in its electronic structure. It consists of a central sulfur atom bonded to five fluorine atoms, resulting in a highly stable octahedral arrangement.[6] This configuration makes the SF5 group one of the most electron-withdrawing groups in organic chemistry.[1][7] This strong electron-withdrawing nature, combined with the inertness of the S-F bonds, renders the SF5 group highly resistant to many chemical transformations and thermal decomposition.[6] Consequently, incorporating an SF5 group can enhance the metabolic stability and overall durability of a parent molecule, making it an attractive strategy in drug design to prolong a drug's effective lifespan in the body.[6][8]

Assessing Thermal Stability: Methodologies and Insights

The inherent thermal stability of the SF5 group is one of its most valued characteristics.[7][9] However, the overall stability of a molecule is also dependent on the strength of the bond connecting the SF5 group to the molecular scaffold (e.g., C-SF5 vs. N-SF5) and the lability of other functional groups present. While generally stable, some studies involving energetic materials have noted that replacing a CF3 or OCF3 group with an SF5 group can, in some contexts, decrease thermal stability due to the lower bond energy of the C-S bond compared to C-C or C-O bonds.[10][11]

Quantitative assessment of thermal stability is crucial for defining storage, handling, and application limits. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the gold standard for determining the onset of thermal decomposition.

Experimental Protocol: TGA for SF5-Compound Stability

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the SF5-containing compound into a clean TGA pan (e.g., platinum or alumina).

-

Parameter Setup:

-

Temperature Program: Set a heating rate, typically 10 °C/min, from ambient temperature to a temperature beyond the expected decomposition (e.g., 500 °C).

-

Atmosphere: Use an inert atmosphere, such as nitrogen gas, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Data Acquisition: Run the experiment and record the mass loss as a function of temperature.

-

Data Interpretation: The primary output is a plot of mass (%) versus temperature. The onset temperature of decomposition is typically determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

Causality in Experimental Design: An inert atmosphere is critical to ensure that the observed mass loss is due to thermal decomposition alone, not oxidation. The heating rate can influence the observed decomposition temperature; a standardized rate is essential for comparability between samples.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions like melting, crystallization, and decomposition, which are indicated by exothermic or endothermic peaks.

Experimental Protocol: DSC for Thermal Transitions

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-